Cyclo(phenylalanyl-prolyl)4

Description

Contextualization of Cyclic Peptides and Diketopiperazines in Chemical Biology

Cyclic peptides are of immense interest in chemical biology and drug discovery. Their constrained structures can mimic the secondary structures of proteins, such as turns and loops, which are often involved in molecular recognition events. nih.gov This makes them valuable scaffolds for designing molecules that can modulate protein-protein interactions.

A noteworthy subclass of cyclic peptides is the 2,5-diketopiperazines (DKPs), which are the smallest possible cyclic peptides, formed from the condensation of two α-amino acids. mdpi.comwikipedia.org DKPs are not merely synthetic curiosities; they are widespread in nature, produced by a variety of organisms including bacteria, fungi, and marine microorganisms. wikipedia.org These molecules exhibit a remarkable range of biological activities, including antimicrobial, antiviral, and antitumor properties. mdpi.comwikipedia.org The rigid six-membered ring of DKPs serves as a privileged scaffold in medicinal chemistry, offering a stable platform for the presentation of various functional groups. mdpi.com

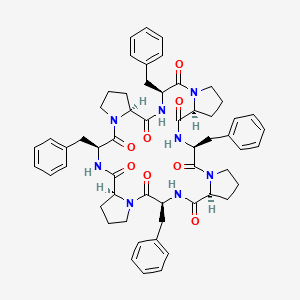

Specificity of Cyclo(phenylalanyl-prolyl)4 as a Cyclic Tetramer

This compound is a distinct and larger cyclic peptide, specifically a cyclic tetramer. This means it is composed of four repeating units of phenylalanyl-prolyl, resulting in a 24-membered ring. Its formal chemical name is cyclo[L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolyl], and it has the molecular formula C56H64N8O8. nih.gov

The synthesis of medium-sized cyclic peptides like tetramers can be challenging. researchgate.net The larger ring size of this compound, compared to the more common diketopiperazines, allows for greater conformational flexibility, yet it is still constrained enough to present a defined three-dimensional structure for molecular interactions. The repeating dipeptide unit of phenylalanine and proline suggests a structure with specific folding patterns, likely influenced by the steric bulk of the phenylalanine side chains and the conformational constraints imposed by the proline residues. nih.gov This unique structural feature sets it apart from smaller cyclic peptides and linear peptides, suggesting the potential for distinct biological activities and applications.

Properties

CAS No. |

82263-43-2 |

|---|---|

Molecular Formula |

C56H64N8O8 |

Molecular Weight |

977.2 g/mol |

IUPAC Name |

(3S,6S,12S,15S,21S,24S,30S,33S)-3,12,21,30-tetrabenzyl-1,4,10,13,19,22,28,31-octazapentacyclo[31.3.0.06,10.015,19.024,28]hexatriacontane-2,5,11,14,20,23,29,32-octone |

InChI |

InChI=1S/C56H64N8O8/c65-49-45-25-14-30-62(45)54(70)42(34-38-19-7-2-8-20-38)59-51(67)47-27-16-32-64(47)56(72)44(36-40-23-11-4-12-24-40)60-52(68)48-28-15-31-63(48)55(71)43(35-39-21-9-3-10-22-39)58-50(66)46-26-13-29-61(46)53(69)41(57-49)33-37-17-5-1-6-18-37/h1-12,17-24,41-48H,13-16,25-36H2,(H,57,65)(H,58,66)(H,59,67)(H,60,68)/t41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

InChI Key |

GBYFRWZNEYJWAD-VTWSTLNFSA-N |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N2C1)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9 |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)N2C1)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9 |

Origin of Product |

United States |

Synthetic Strategies for Cyclo Phenylalanyl Prolyl 4 and Analogous Cyclic Peptides

General Principles of Cyclopeptide Synthesis

The successful synthesis of cyclopeptides hinges on the ability to efficiently form a peptide bond between the N- and C-termini of a linear peptide precursor. This process, known as macrolactamization, is often challenging due to competing intermolecular reactions that lead to the formation of dimers and higher-order oligomers. auburn.eduflintbox.com Key to overcoming this challenge is the principle of effective molarity, where the linear precursor is encouraged to adopt a conformation that brings its reactive ends into close proximity, thereby favoring intramolecular cyclization. uni-kiel.de

Methods for Oligomerization of Amino Acid Units

The construction of the linear peptide precursor is typically achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS is often preferred due to its efficiency and the ease of purification of intermediates. In SPPS, the peptide is assembled step-wise on a solid support, with each amino acid being added sequentially. The choice of protecting groups for the amino acid side chains is critical to prevent unwanted side reactions during both the linear synthesis and the subsequent cyclization.

To create larger cyclic structures like cyclo(phenylalanyl-prolyl)4, a common strategy is the cyclooligomerization of smaller peptide fragments. For instance, the dimerization or tetramerization of a dipeptide or tetrapeptide precursor can be employed. However, controlling the degree of oligomerization to selectively obtain the desired cyclic product can be challenging and often requires careful optimization of reaction conditions such as concentration, temperature, and the choice of coupling reagents.

Macrocyclization Techniques in Solution and on Solid Support

Macrocyclization, the ring-closing step, can be performed either in solution or while the peptide is still attached to the solid support.

Solution-Phase Macrocyclization: This is the more traditional approach where the linear peptide is cleaved from the solid support and then cyclized in a dilute solution. nih.gov High-dilution conditions are crucial to minimize intermolecular side reactions and favor the desired intramolecular cyclization. uni-kiel.de A variety of coupling reagents can be used to facilitate the amide bond formation. The success of solution-phase cyclization is highly dependent on the sequence of the peptide, as the conformational preferences of the linear precursor in solution play a significant role in the efficiency of the cyclization. uni-kiel.de

Synthesis of Cyclo(phenylalanyl-prolyl) Dipeptides as Building Blocks

The synthesis of this compound often proceeds through the use of cyclo(phenylalanyl-prolyl) dipeptides, also known as diketopiperazines (DKPs), as key building blocks. These cyclic dipeptides can then be oligomerized to form the larger cyclic tetrapeptide.

Preparation of Linear Dipeptide Precursors

The synthesis of the diketopiperazine building block begins with the preparation of the linear dipeptide precursor, phenylalanyl-proline. This is typically achieved through standard peptide coupling methods, either in solution or on a solid support. For example, an N-protected phenylalanine derivative can be coupled to a C-protected proline derivative. Common protecting groups include Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for the N-terminus and methyl or benzyl esters for the C-terminus. After the coupling reaction, the protecting groups are removed to yield the linear dipeptide. beilstein-journals.org

Intramolecular Cyclization Techniques for Diketopiperazine Formation

The formation of the diketopiperazine ring from the linear dipeptide precursor occurs via an intramolecular aminolysis. The N-terminal amine of the proline residue attacks the activated C-terminal carbonyl of the phenylalanine residue, leading to the formation of the cyclic dipeptide. nih.govresearchgate.net This cyclization can be spontaneous, especially when the linear dipeptide is heated or subjected to basic conditions. nih.gov The presence of a proline residue at the second position of a peptide chain is known to facilitate diketopiperazine formation due to the unique conformational constraints of the proline ring. nih.govindiana.edu The rate of this cyclization can be influenced by factors such as pH, temperature, and the nature of the solvent. nih.govindiana.edu

Approaches to the Synthesis of this compound

The synthesis of cyclic tetrapeptides such as this compound presents significant chemical challenges due to the inherent ring strain of the 12-membered ring. The formation of these structures is often enthalpically and entropically disfavored, leading to low yields and the formation of undesired side products. Key difficulties include the tendency of linear precursors to engage in intermolecular reactions, leading to dimers and oligomers, and the potential for epimerization at chiral centers under harsh activation conditions. nih.gov To overcome these obstacles, several synthetic strategies have been developed, ranging from classical solution-phase cyclization of linear precursors to modern biocatalytic approaches.

Dimerization or Tetramerization of Phe-Pro Units

The synthesis of cyclic peptides through the cyclooligomerization of smaller peptide units, such as the direct tetramerization of a phenylalanyl-prolyl (Phe-Pro) dipeptide monomer, is not a commonly employed or efficient strategy for producing cyclic tetrapeptides. The primary challenge lies in controlling the intramolecular cyclization of a linear precursor versus intermolecular reactions. ku.edu When attempting to cyclize linear precursors, highly dilute conditions are typically required to favor the formation of the desired cyclic monomer and prevent the formation of cyclic dimers (octapeptides) or higher-order oligomers. ku.educytosynthesis.com

In practice, the cyclization of a linear tetrapeptide precursor containing phenylalanine and proline residues can be significantly hampered by a competing dimerization reaction. For instance, in the synthesis of the cyclic tetrapeptide CJ-15,208, which contains Phe and Pro residues, the linear precursor showed a strong tendency to form a cyclic octapeptide dimer, necessitating carefully optimized cyclization conditions to maximize the yield of the desired tetrapeptide. ku.edu

Furthermore, the Phe-Pro dipeptide unit itself has a high propensity to cyclize intramolecularly to form a stable six-membered ring known as a diketopiperazine (DKP), or cyclo(Phe-Pro). nih.govnih.gov This reaction is often observed as a side reaction during the nonribosomal synthesis of larger peptides in nature. nih.gov The high stability of the DKP structure makes its subsequent ring-opening and dimerization or tetramerization into a larger cyclic peptide a thermodynamically unfavorable and synthetically unviable approach. Therefore, strategies for synthesizing this compound focus on the cyclization of a pre-assembled linear tetrapeptide rather than the oligomerization of smaller dipeptide units.

Sequential Peptide Assembly and Cyclization of Linear Precursors

The most established and versatile strategy for the synthesis of this compound and its analogs involves the stepwise assembly of a linear tetrapeptide precursor followed by a head-to-tail macrolactamization step. cytosynthesis.com This approach allows for precise control over the amino acid sequence and stereochemistry.

The linear precursor is typically synthesized using standard solid-phase peptide synthesis (SPPS) methodologies. nih.govrsc.org Once the linear peptide is assembled and cleaved from the solid support, the crucial cyclization step is performed in solution. The success of this cyclization is highly dependent on several factors:

Precursor Conformation : The primary sequence of the linear peptide significantly influences its conformational preferences. Sequences that favor a "folded" or U-shaped conformation, where the N- and C-termini are in close proximity, are more likely to undergo successful intramolecular cyclization. ku.edu Molecular modeling can be employed to predict favorable conformations and identify the optimal linear sequence for cyclization. ku.edu For example, placing a D-proline residue at certain positions can induce a β-turn-like structure that facilitates ring closure. ku.edu

Reaction Conditions : To minimize competing intermolecular reactions that lead to the formation of cyclic dimers and polymers, the cyclization reaction must be carried out under high-dilution conditions (typically sub-millimolar concentrations). ku.educytosynthesis.com

Coupling Reagents : A variety of coupling reagents can be used to activate the C-terminal carboxylic acid and facilitate amide bond formation with the N-terminal amine. The choice of reagent is critical to ensure efficient cyclization without causing racemization of the amino acid residues. nih.gov

Recent advancements have introduced novel methods to overcome the challenges associated with the synthesis of strained 12-membered cyclic peptides. One such method utilizes a β-thiolactone framework for direct aminolysis. This technique enables the synthesis of cyclo-tetrapeptides through a mechanism that restricts C-terminal carbonyl rotation while maintaining high reactivity, which promotes efficient head-to-tail amidation, reduces oligomerization, and prevents epimerization. nih.gov This strategy was successfully used to synthesize l-cyclo(Pro-Phe-Pro-Phe(SH)) in good yield. nih.gov Another innovative approach is the use of solvent-free mechanosynthesis in a ball mill, which has been applied to prepare the cyclic tetrapeptide c(Pro-Phe-Pro-Phe). nih.gov

| Method | Linear Precursor/Reactants | Key Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Solution-Phase Cyclization | Phe-D-Pro-Phe-Trp | High dilution, various coupling reagents | cyclo(Phe-D-Pro-Phe-Trp) | Yield maximized by optimizing conditions to reduce octapeptide formation | ku.edu |

| β-Thiolactone-Mediated Aminolysis | Tetrapeptide with C-terminal Phe-derived β-thiolactone | Direct aminolysis in buffer | l-cyclo(Pro-Phe-Pro-Phe(SH)) | 58% | nih.gov |

| Mechanosynthesis | Linear tetrapeptide (Pro-Phe-Pro-Phe) | Solvent-free ball milling | c(Pro-Phe-Pro-Phe) | Not specified | nih.gov |

Enzymatic and Biocatalytic Synthesis Methods

Nature synthesizes a vast array of cyclic peptides using large, modular enzyme complexes known as nonribosomal peptide synthetases (NRPSs). nih.govnih.govresearchgate.net These enzymatic assembly lines offer a highly efficient and stereospecific route to cyclic peptide formation. The final step in NRPS biosynthesis, the cyclization of the linear peptide, is typically catalyzed by a C-terminal thioesterase (TE) domain. nih.govresearchgate.net These TE domains act as biocatalysts, cleaving the peptide from the NRPS complex and facilitating intramolecular amide bond formation. researchgate.net

The challenges associated with the chemical synthesis of strained cyclic peptides have spurred growing interest in harnessing these natural enzymatic systems for biocatalytic applications. nih.gov While the direct biosynthesis of this compound has not been explicitly detailed, research has demonstrated the potential of using isolated TE domains to cyclize synthetic linear precursors.

Key findings in this area include:

Enzyme Promiscuity : Some TE domains exhibit broad substrate scope and can be used to cyclize various peptide sequences, not just their native substrate.

Efficient Cyclization of Tetrapeptides : The thioesterase Ulm16, from the ulleungmycin biosynthetic pathway, has been shown to be a particularly efficient and promiscuous biocatalyst. It can catalyze the production of cyclic hexa-, penta-, and even strained tetrapeptides from linear thioester precursors. nih.gov

NRPS Production of Phe-Pro Units : It is well-documented that NRPS systems can produce the cyclic dipeptide cyclo(Phe-Pro) as a byproduct, indicating that the enzymatic machinery can effectively recognize and process both phenylalanine and proline residues. nih.govnih.gov

This biocatalytic approach offers a promising alternative to chemical synthesis. By leveraging the power of enzymes like TE domains, it may be possible to produce this compound and other challenging cyclic tetrapeptides with high efficiency and selectivity under mild, aqueous conditions, thereby avoiding the use of protecting groups and harsh reagents. nih.gov

Structure Activity Relationship Sar Studies of Cyclic Phenylalanine Proline Scaffolds

Influence of Cyclic Architecture on Bioactivity and Molecular Recognition

The cyclic nature of phenylalanine-proline peptides is a fundamental determinant of their biological function. Cyclization imparts a degree of conformational rigidity that is absent in their linear counterparts. This pre-organization of the peptide backbone can significantly reduce the entropic penalty upon binding to a biological target, often leading to enhanced affinity and specificity. mdpi.com

Key aspects of the cyclic architecture's influence include:

Enhanced Stability: The absence of free N- and C-termini makes cyclic peptides, such as those from the proline-based diketopiperazine (DKP) family, more resistant to degradation by exopeptidases. This inherent stability increases their bioavailability and in vivo half-life. mdpi.comnih.gov

Improved Receptor Affinity: The constrained conformation of the cyclic scaffold can mimic the bound state of a peptide ligand, effectively locking it into a bioactive conformation. This can lead to a higher binding affinity for target receptors or enzymes.

Increased Cell Permeability: The rigidity of the cyclic structure can facilitate the adoption of conformations that mask polar amide bonds and expose hydrophobic side chains. This can enhance the peptide's ability to permeate cell membranes. mdpi.com

Modulation of Bioactivity: Studies have shown that cyclic peptides often exhibit superior biological activity compared to their linear analogs. For instance, a linear derivative of a cytotoxic cyclic peptide showed no effect on melanoma cells, highlighting the critical role of the cyclic scaffold. nih.gov

Impact of Side Chain Modifications on Biological Activity

The side chains of the constituent amino acids in cyclic phenylalanine-proline peptides are key mediators of their biological activity. Modifications to these side chains can profoundly impact a range of properties, from target binding to pharmacokinetic profiles.

The phenylalanine residue, with its aromatic side chain, is often a critical component for receptor affinity. The length and nature of this side chain can be pivotal for molecular recognition. nih.gov For example, in cyclic opioid peptides, the side-chain length of the aromatic residue in the third position was found to be critical for receptor affinity and selectivity. nih.gov

Modifications to the phenylalanine side chain can include:

Substitution on the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the phenyl ring, potentially influencing cation-pi or other non-covalent interactions with the target.

Homologation: Extending the side chain, for instance by using homophenylalanine, can probe the steric limits of the binding pocket and potentially access new interactions.

Introduction of Heterocycles: Replacing the phenyl ring with other aromatic or non-aromatic heterocycles can introduce new hydrogen bonding capabilities and alter the lipophilicity of the molecule.

The proline residue also offers opportunities for modification, although these are often more focused on influencing the backbone conformation. The incorporation of proline analogs with different ring sizes (e.g., azetidine-2-carboxylic acid or pipecolic acid) can fine-tune the conformational constraints of the peptide. sigmaaldrich.com

The table below summarizes the effects of various side chain modifications on the properties of cyclic peptides.

| Modification Type | Amino Acid | Specific Modification | Observed Effect |

| Aromatic Side Chain | Phenylalanine | Homologation (Homophenylalanine) | Can alter steric interactions within the binding pocket. |

| Aromatic Side Chain | Phenylalanine | Ring Substitution (e.g., para-I-Phe) | Can influence electronic properties and non-covalent interactions. researchgate.net |

| Aliphatic Side Chain | Proline | Ring Size Variation (Azetidine, Pipecolic Acid) | Modulates conformational rigidity of the peptide backbone. sigmaaldrich.com |

| Ionizable Side Chains | Aspartic Acid, Lysine | Incorporation into Scaffold | Can dramatically lower lipophilicity (log D) and clearance, but may reduce permeability. nih.gov |

Stereochemical Influences on Activity

Key stereochemical considerations include:

L- vs. D-Amino Acids: The incorporation of D-amino acids in place of their natural L-counterparts can dramatically alter the peptide's conformation and its susceptibility to proteolytic degradation. This can lead to significant changes in bioactivity. For example, studies on cyclo(Phe-Pro) diketopiperazines revealed distinct biological effects for the cyclo(D-Phe-L-Pro) stereoisomer. nih.govresearchgate.net

Epimerization: The stereochemical integrity of the amino acid residues is paramount. Epimerization at a chiral center can lead to a mixture of diastereomers with potentially different biological profiles, complicating SAR studies.

The precise arrangement of functional groups in three-dimensional space, governed by the stereochemistry of the constituent amino acids, is what allows for selective and high-affinity binding to complex biological targets. Even subtle changes in stereochemistry can lead to a complete loss of activity, underscoring the importance of stereocontrol in the design and synthesis of bioactive cyclic peptides.

Rational Design Principles for Cyclic Phe-Pro Peptides and Derivatives

The rational design of cyclic phenylalanine-proline peptides and their derivatives is a multifaceted process that leverages an understanding of SAR to create molecules with improved therapeutic properties. creative-peptides.com This process often involves a combination of computational and experimental approaches. nih.gov

Core principles of rational design in this context include:

Conformational Constraint: The primary goal of cyclization is to reduce conformational flexibility. The strategic placement of proline residues and other turn-inducing elements is crucial for achieving a desired, bioactive conformation. creative-peptides.com

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools such as molecular docking and molecular dynamics simulations can be used to design cyclic peptides that fit precisely into the binding site and form favorable interactions. nih.gov

Library-Based Approaches: The synthesis and screening of focused libraries of cyclic peptides, where specific positions are systematically varied, can rapidly elucidate SAR and identify lead compounds.

Pharmacophore Modeling: By identifying the key functional groups and their spatial arrangement required for biological activity (the pharmacophore), medicinal chemists can design novel cyclic scaffolds that present these features in the correct orientation.

The design process often begins with a linear peptide sequence known to have some biological activity. Cyclization is then employed to enhance its properties. The choice of where to cyclize the peptide and the specific amino acids to include are critical decisions guided by SAR data.

Proline's Role in Conferring Structural Rigidity and Conformation for SAR

The unique cyclic structure of the proline side chain, which links back to the peptide backbone nitrogen, imparts significant conformational constraints on the peptide chain. quora.com This inherent rigidity is a powerful tool in the design of cyclic peptides and is central to the SAR of phenylalanine-proline scaffolds. sigmaaldrich.com

Proline's key roles include:

Induction of Turns: Proline residues are frequently found in the beta-turns of proteins and peptides. Their constrained phi (φ) dihedral angle makes them potent turn-inducers, which is essential for facilitating the cyclization of peptide chains. researchgate.net

Backbone Rigidity: The pyrrolidine (B122466) ring of proline restricts the rotation around the N-Cα bond, reducing the conformational freedom of the peptide backbone. This pre-organizes the peptide for binding to its target, which can be entropically favorable. sigmaaldrich.comquora.com

Stabilization of Secondary Structures: In some contexts, proline can stabilize specific secondary structures, such as the polyproline II (PPII) helix, which is important for certain protein-protein interactions.

The conformational preferences of proline, combined with its ability to induce turns and restrict backbone flexibility, make it an indispensable residue in the design of structurally well-defined and biologically active cyclic peptides. mdpi.com

Molecular Interactions and Biological Mechanisms of Cyclo Phenylalanyl Prolyl Dipeptide and Analogues

Quorum Sensing Modulation and Intercellular Communication in Microorganisms

Cyclo(phenylalanyl-prolyl) functions as a quorum-sensing (QS) molecule, a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. nbinno.com In the human pathogen Vibrio vulnificus, cFP acts as a signaling molecule that controls the expression of genes related to pathogenicity. asm.orgnih.gov It has been shown to modulate the expression of the outer membrane protein OmpU in a manner dependent on the transmembrane DNA-binding protein ToxR. nih.gov

The interaction of cFP with QS systems can lead to the regulation of virulence factors. For instance, in Vibrio cholerae, cFP enhances the ToxR-dependent transcription of leuO, a gene encoding a DNA binding protein, which in turn inhibits the production of virulence factors. caymanchem.com This modulation of gene expression highlights the intricate role of cFP in bacterial intercellular communication and its potential to influence the pathogenicity of various microorganisms. nih.gov

| Organism | Signaling System | Effect of Cyclo(phenylalanyl-prolyl) | Reference |

| Vibrio vulnificus | ToxR-dependent | Modulates expression of outer membrane protein OmpU. | nih.gov |

| Vibrio cholerae | ToxR-dependent | Enhances transcription of leuO, inhibiting virulence factor production. | caymanchem.com |

| Gram-negative bacteria | LuxR-based QS systems | Influences N-acylhomoserine lactone (AHL) signaling. | nbinno.com |

Immunomodulatory Effects on Host Innate Immunity

Cyclo(phenylalanyl-prolyl) has been found to actively suppress the innate immune responses of the host, which can facilitate the survival and propagation of pathogens within the host environment. nih.gov This immunomodulatory activity is achieved through the targeting of specific signaling pathways involved in the host's defense mechanisms.

A key mechanism of cFP's immunomodulatory action is its interaction with the retinoic acid-inducible gene-I (RIG-I), a cytosolic pattern recognition receptor crucial for detecting viral RNA and initiating an antiviral response. researchgate.net Cyclo(phenylalanyl-prolyl) specifically binds to the tandem caspase activation and recruitment domains (2CARD) of RIG-I. researchgate.net This binding induces a conformational change in the RIG-I protein, which prevents its polyubiquitination by the E3 ubiquitin ligase TRIM25. researchgate.netmedchemexpress.com The inhibition of RIG-I ubiquitination abrogates the activation of downstream signaling pathways, ultimately suppressing the host's antiviral defenses. researchgate.netmedchemexpress.com

The nuclear factor-kappa B (NF-κB) pathway is a central signaling cascade in the innate immune response, responsible for the production of pro-inflammatory cytokines. nih.govoup.com Cyclo(phenylalanyl-prolyl) has been shown to inhibit the NF-κB pathway in host cells. asm.orgnih.govnih.gov Specifically, cFP inhibits the phosphorylation of IκB kinase (IKK) and the subsequent degradation of IκBα, which is an inhibitor of NF-κB. nih.govoup.com By preventing the degradation of IκBα, cFP effectively blocks the translocation of NF-κB into the nucleus, thereby suppressing the expression of NF-κB-regulated pro-inflammatory genes. nih.govnih.govoup.com This leads to a reduction in the production of pro-inflammatory cytokines, nitric oxide, and reactive oxygen species in macrophages stimulated with lipopolysaccharide (LPS). asm.orgnih.govoup.com

Type I interferons (IFNs), such as IFN-β, are critical cytokines in the host's antiviral defense, and their production is a downstream consequence of RIG-I activation. researchgate.netmedchemexpress.com By inhibiting the RIG-I signaling pathway, cyclo(phenylalanyl-prolyl) effectively suppresses the production of type I interferons. researchgate.netmedchemexpress.commedchemexpress.com This reduction in IFN-β production has been observed in cell cultures and is a direct result of the cFP-mediated interference with IRF-3 activation, a key transcription factor for the IFN-β gene. medchemexpress.com

| Target Pathway | Mechanism of Action | Outcome | Reference |

| RIG-I Signaling | Binds to RIG-I 2CARD domain, inhibiting TRIM25-mediated polyubiquitination. | Suppression of IRF-3 activation and downstream antiviral responses. | researchgate.netmedchemexpress.com |

| NF-κB Pathway | Inhibits IKK phosphorylation and IκBα degradation, preventing NF-κB nuclear translocation. | Reduced production of pro-inflammatory cytokines, nitric oxide, and reactive oxygen species. | asm.orgnih.govnih.govoup.com |

| Type I Interferon Production | Interferes with RIG-I activation and subsequent IRF-3 activation. | Reduced production of IFN-β. | researchgate.netmedchemexpress.commedchemexpress.com |

Antiviral Activities and Mechanisms of Action

The inhibitory effect of cyclo(phenylalanyl-prolyl) on the RIG-I signaling pathway and type I interferon production has significant implications for viral infections. By dampening the host's primary antiviral defense mechanism, cFP can enhance the susceptibility of the host to certain viruses that are typically recognized by RIG-I. researchgate.netmedchemexpress.com Research has shown that cFP treatment can increase the viral load of Hepatitis C virus (HCV) and influenza virus in infected cells. caymanchem.comresearchgate.netmedchemexpress.com This effect is attributed to the suppression of the innate immune response, which would otherwise control viral replication. researchgate.net It is important to note that this "antiviral" activity is from the perspective of the virus, as cFP aids in its replication by suppressing the host's defenses.

Antifungal Properties and Associated Mechanisms

In contrast to its effects on the host antiviral response, cyclo(phenylalanyl-prolyl) exhibits direct antifungal properties against a range of fungal pathogens. nih.govtargetmol.comresearchgate.netmdpi.com It has been identified as an antifungal cyclic dipeptide isolated from various bacterial sources, including Pseudomonas fluorescens and Pseudomonas alcaligenes. medchemexpress.com Studies have demonstrated its efficacy against fungi such as Candida albicans, Aspergillus niger, and Penicillium notatum. nih.gov

The precise mechanisms underlying the antifungal activity of cFP are still under investigation, but it is known to inhibit fungal growth and development. For example, the related compound cyclo(D-phenylalanyl-D-prolyl) has been shown to inhibit the conidial germination of Colletotrichum gloeosporioides in a concentration-dependent manner. mdpi.com Scanning electron microscopy has revealed that exposure to this cyclic dipeptide leads to severely deformed hyphae and conidia with shriveled surfaces. mdpi.com This suggests that cFP and its analogues may disrupt fungal cell wall integrity or other essential cellular processes.

| Fungal Species | Observed Effect | Reference |

| Candida albicans | Antifungal activity | nih.gov |

| Aspergillus niger | Antifungal activity | nih.gov |

| Penicillium notatum | Antifungal activity | nih.gov |

| Colletotrichum gloeosporioides | Inhibition of conidial germination, deformed hyphae and conidia | mdpi.com |

Antibacterial Activities and Mechanisms of Action

Cyclo(phenylalanyl-prolyl), also known as cyclo(Phe-Pro), has demonstrated notable antibacterial properties, exhibiting a broad spectrum of activity. nih.gov This cyclic dipeptide is considered a product of rational drug design with potential pharmacological applications as an anti-infective agent. nih.gov

Research has identified cyclo(Phe-Pro) as a secondary metabolite in various microorganisms, including actinomycetes and the fungus Penicillium citrinum, where it contributes to the organism's antibacterial potential. researchgate.net Studies have shown its effectiveness against a range of both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org For instance, it has shown activity against vancomycin-resistant enterococci (VRE) strains and other pathogenic microbes. frontiersin.org One study highlighted its activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus subtilis. nih.gov

While the precise mechanisms of action are still being fully elucidated, some research points towards a non-bactericidal mode of action, which presents an attractive alternative to traditional antibiotics. frontiersin.org Instead of directly killing the bacteria, it may interfere with cellular processes. Some cyclic di-peptides are known to function as quorum sensing inhibitors, which disrupt bacterial communication systems that regulate virulence and biofilm formation. nih.gov This disruption can render pathogenic bacteria less harmful without exerting strong selective pressure for the development of resistance. nih.gov Furthermore, cyclo(phenylalanyl-prolyl) has been observed to display synergistic activity when combined with a range of conventional antibiotics, suggesting it may enhance the efficacy of existing antibacterial treatments. researchgate.net

Table 1: Antibacterial Spectrum of Cyclo(phenylalanyl-prolyl)

| Bacterial Species | Gram Stain | Reference |

|---|---|---|

| Escherichia coli | Gram-Negative | nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | nih.gov |

| Klebsiella pneumoniae | Gram-Negative | nih.gov |

| Staphylococcus aureus | Gram-Positive | nih.gov |

| Bacillus subtilis | Gram-Positive | nih.govresearchgate.net |

Interactions with Plant Systems (e.g., Alleviation of Aluminum Toxicity Stress)

Cyclo(phenylalanyl-prolyl) has been shown to play a significant role in mitigating abiotic stress in plants, specifically in alleviating aluminum toxicity, a major constraint for agriculture in acidic soils. nih.govresearchgate.net Aluminum toxicity primarily inhibits root growth, thereby restricting water and nutrient uptake. frontiersin.orgmdpi.com

Studies on wheat roots have demonstrated that cyclo(Phe-Pro) can effectively counteract the detrimental effects of aluminum. nih.gov Its application leads to increased root growth, a decrease in callose deposition (a plant stress indicator), and reduced aluminum accumulation in the plant tissues. nih.gov The primary mechanism behind this protective effect is the alleviation of oxidative stress induced by aluminum. nih.gov

Aluminum exposure triggers the production of reactive oxygen species (ROS) in plants, leading to cellular damage. nih.govmdpi.com Cyclo(phenylalanyl-prolyl) significantly reduces the levels of Al-induced ROS, such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂•−), and hydroxyl radicals (•OH) in root tips. nih.gov Interestingly, while aluminum stress alone increases the activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate (B8700270) peroxidase (APX), the application of cyclo(Phe-Pro) leads to a reduction in these enzyme activities. nih.gov This suggests that the compound helps to maintain redox homeostasis through non-enzymatic antioxidant pathways. nih.gov Specifically, it helps maintain high ratios of reduced ascorbate (AsA) to dehydroascorbate (DHA) and reduced glutathione (B108866) (GSH) to glutathione disulfide (GSSG), which are crucial for neutralizing free radicals. nih.gov

Table 2: Effect of Cyclo(phenylalanyl-prolyl) on Aluminum-Induced Oxidative Stress in Wheat Roots

| Parameter | Effect of Cyclo(phenylalanyl-prolyl) Treatment | Percentage Change | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Decrease | 19.1% | nih.gov |

| Superoxide (O₂•−) | Decrease | 42.8% | nih.gov |

| Hydroxyl Radical (•OH) | Decrease | 17.9% | nih.gov |

| DPPH radical scavenging activity | Increase | 16.8% | nih.gov |

Cellular Responses and Mechanistic Insights (e.g., Induction of DNA Damage via Reactive Oxygen Species)

In mammalian cells, cyclo(phenylalanyl-prolyl) has been found to induce cellular responses associated with DNA damage. nih.govnih.gov This effect is mediated through the generation of reactive oxygen species (ROS). nih.govnih.gov

Treatment of mammalian cells with cyclo(Phe-Pro) leads to a perturbation of the mitochondrial membrane, which results in an increased production of ROS, particularly superoxide. nih.govnih.gov This elevation in ROS levels is a key event that leads to DNA damage, including DNA double-strand breaks. nih.govnih.gov The accumulation of ROS can cause oxidative damage to various biological macromolecules, including DNA, lipids, and proteins. mdpi.commdpi.com

The cellular response to this DNA damage involves the activation of specific signaling pathways. nih.govnih.gov Research has shown that cyclo(Phe-Pro) treatment induces the phosphorylation of H2AX (at serine 139), a marker for DNA double-strand breaks, through the activation of the ATM-CHK2 pathway. nih.govnih.gov Furthermore, gene expression analysis revealed that cyclo(Phe-Pro) suppresses a subset of genes that are involved in the regulation of ROS scavenging and production. nih.govnih.gov This suppression of antioxidant-related genes may contribute to the sustained high levels of ROS, leading to the observed DNA damage. nih.gov

Table 3: Cellular Responses to Cyclo(phenylalanyl-prolyl) Treatment in Mammalian Cells

| Cellular Event | Observed Effect | Mediating Factor/Pathway | Reference |

|---|---|---|---|

| ROS Production | Increased superoxide production | Mitochondrial membrane perturbation | nih.govnih.gov |

| DNA Damage | Induction of DNA double-strand breaks | Elevated Reactive Oxygen Species (ROS) | nih.govnih.gov |

| Protein Phosphorylation | Phosphorylation of H2AX (S139) | ATM-CHK2 activation | nih.govnih.gov |

Advanced Analytical and Characterization Techniques for Cyclic Peptides

High-Resolution Mass Spectrometry for Molecular Identification and Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of Cyclo(phenylalanyl-prolyl)4. This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and distinguishing it from other compounds with similar nominal masses.

The molecular formula for this compound is C₅₆H₆₄N₈O₈. The theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) can be calculated with high precision. When subjected to HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the instrument would be expected to detect an ion corresponding to this exact mass.

For illustrative purposes, the HRMS data for the related, smaller diketopiperazine, cyclo(L-Phe-L-Pro), shows a protonated molecule [M+H]⁺ at an m/z of approximately 245.1288 to 245.1296, consistent with its formula C₁₄H₁₆N₂O₂. researchgate.net For this compound, the expected m/z for the [M+H]⁺ ion would be significantly higher, corresponding to its larger molecular weight of 977.4957 g/mol .

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure. In this process, the isolated parent ion of this compound is fragmented, and the resulting fragment ions are analyzed. The fragmentation of cyclic peptides can be complex due to the ring structure, often yielding multiple ring-opening events and producing a variety of fragment ions. nih.gov For the simpler cyclo(L-Phe-L-Pro), characteristic fragments are observed at m/z 217.08 [M-CO+H]⁺ and 120.04, corresponding to the immonium ion of phenylalanine. nih.gov The MS/MS spectrum of this compound would be expected to show a much more intricate pattern, but would likely include fragment ions corresponding to the loss of individual or multiple phenylalanyl-prolyl units. The study of proline-containing peptides has shown unique fragmentation behaviors, which can aid in the structural confirmation of such complex cyclic structures. nih.gov

| Compound | Molecular Formula | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Key MS/MS Fragments (Illustrative) |

|---|---|---|---|---|

| cyclo(L-Phe-L-Pro) | C₁₄H₁₆N₂O₂ | 245.1285 | 245.1279 - 245.1296 researchgate.netnih.gov | 217.08, 120.04 nih.gov |

| This compound | C₅₆H₆₄N₈O₈ | 977.4957 | Not available in sources | Expected to be complex, with potential losses of Phe-Pro units |

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography, Medium-Pressure Liquid Chromatography)

Chromatographic techniques are essential for the purification of this compound from synthetic reaction mixtures or natural extracts, and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC) are powerful methods for separating complex mixtures of peptides.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography for peptide separation. In this technique, the separation is based on the hydrophobicity of the molecules. A non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as trifluoroacetic acid. For the separation of oligomers, gradient elution, where the concentration of the organic solvent is increased over time, is typically employed. nih.gov

Given its size and the presence of four hydrophobic phenylalanine residues, this compound would be expected to be significantly retained on a C18 column and elute at a higher acetonitrile concentration compared to its smaller analog, cyclo(L-Phe-L-Pro). The precise retention time would depend on the specific conditions, such as the column dimensions, flow rate, and gradient profile.

MPLC is often used for larger-scale purification prior to a final polishing step by HPLC. It operates on similar principles but uses larger columns and lower pressures, allowing for the processing of larger quantities of material. For both techniques, detection is typically performed using UV absorbance, often at wavelengths around 214 nm (for the peptide backbone) and 254 nm (for the aromatic phenylalanine side chains).

| Technique | Stationary Phase | Mobile Phase (Illustrative) | Detection | Expected Elution Behavior of this compound |

|---|---|---|---|---|

| RP-HPLC | C18 Silica | A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA (Gradient) | UV at 214 nm and 254 nm | Longer retention time than smaller analogs due to higher hydrophobicity |

| MPLC | C18 Silica | Similar to HPLC, optimized for larger scale | UV | Used for initial purification of larger quantities |

Electron Microscopy for Supramolecular Assembly and Morphological Studies

Cyclic peptides, particularly those containing aromatic residues like phenylalanine, are known to self-assemble into well-ordered supramolecular structures. nih.gov Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are vital for visualizing the morphology of these assemblies at the nanoscale.

The repeating phenylalanyl-prolyl units in this compound provide a scaffold that could potentially drive self-assembly through non-covalent interactions like hydrogen bonding and π-π stacking of the phenylalanine rings. Depending on the conditions (e.g., solvent, concentration, temperature), this could lead to the formation of various nanostructures such as nanotubes, nanofibers, or vesicles.

To study these phenomena, a solution of this compound would be prepared under conditions that promote assembly. A small aliquot would then be deposited onto a substrate (e.g., a carbon-coated copper grid for TEM or a silicon wafer for SEM), and the solvent evaporated. The sample would then be imaged using a high-energy electron beam. TEM provides high-resolution images of the internal structure of the assemblies, while SEM is used to visualize the surface topography of the structures. These techniques would reveal the shape, size, and organization of any nanostructures formed by this compound. For example, studies on other phenylalanine-containing peptides have shown the formation of crystalline nanorods and twisted nanofibers. researchgate.net

| Technique | Sample Preparation | Information Obtained | Potential Morphologies for this compound Assemblies |

|---|---|---|---|

| Transmission Electron Microscopy (TEM) | Deposition of peptide solution on a grid, often with negative staining | High-resolution 2D projection images, revealing internal structure, diameter of fibers/tubes | Nanotubes, nanofibers, vesicles |

| Scanning Electron Microscopy (SEM) | Deposition of peptide solution on a solid substrate, coating with a conductive material | Topographical 3D-like images, showing surface features and overall morphology | Nanorods, fibrous networks, spherical aggregates |

Bioactivity-Guided Fractionation and Isolation Strategies

When this compound or similar cyclic peptides are sought from natural sources, such as microbial fermentations, a strategy known as bioactivity-guided fractionation is often employed. This approach uses a specific biological assay to track the desired activity through a series of separation steps, leading to the isolation of the active compound.

The process begins with a crude extract from the natural source (e.g., a bacterial culture). This extract is then subjected to an initial separation, often by liquid-liquid partitioning with solvents of varying polarity, to create several fractions. Each fraction is tested in a relevant bioassay (e.g., antimicrobial, antifungal, or cytotoxic assay). nih.gov

The most active fraction is then subjected to further chromatographic separation, such as MPLC or flash chromatography. The resulting sub-fractions are again tested for bioactivity. This iterative process of separation and bioassay is repeated, with each step leading to an enrichment of the active component. The final purification is typically achieved using preparative HPLC.

For example, the diketopiperazine cyclo(L-Phe-L-Pro) has been isolated from Bacillus species using a bioactivity-guided fractionation approach targeting antibacterial activity. nih.gov The process involved tracking the active fractions through gel filtration and reversed-phase chromatography, with LC-MS used to identify the compound in the most potent fractions. nih.gov A similar strategy could be applied to isolate this compound if it were present and exhibited a measurable biological activity in a natural extract.

| Step | Procedure | Purpose | Example Assay for Screening |

|---|---|---|---|

| 1 | Crude Extraction | Obtain all soluble metabolites from the source material. | Antimicrobial (e.g., MIC assay), Antifungal, Cytotoxicity (e.g., MTT assay) nih.gov |

| 2 | Solvent Partitioning | Initial separation based on polarity. | |

| 3 | Medium-Pressure Liquid Chromatography (MPLC) | Further separation of the most active fraction. | |

| 4 | High-Performance Liquid Chromatography (HPLC) | Final purification of the active compound. |

Q & A

Q. What methodologies are recommended for detecting and quantifying cyclo(phenylalanyl-prolyl)⁴ in biological samples?

Cyclo(phenylalanyl-prolyl)⁴ can be identified using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) . For quantification, compare retention times and mass spectra (e.g., m/z 245.12) against synthetic standards, as demonstrated in studies analyzing Batrachochytrium dendrobatidis metabolites . Ensure calibration curves are validated with triplicate runs to minimize instrumental variability.

Q. What natural sources of cyclo(phenylalanyl-prolyl)⁴ have been documented in peer-reviewed studies?

The compound has been isolated from:

- The methanol extract of Hovenia dulcis (water冬瓜) root bark, identified via HRMS and fragmentation patterns .

- Streptomyces spp. fermentation broths optimized for antifungal metabolite production .

- Microbial suspensions of chitin-degrading actinobacteria, suggesting a role in ecological interactions .

Q. How can researchers confirm the cyclic structure of cyclo(phenylalanyl-prolyl)⁴?

Use nuclear magnetic resonance (NMR) to analyze proton and carbon shifts, particularly focusing on:

- CH-3 and CH₂-10 signals to distinguish cis vs. trans isomers (e.g., cis-cyclo(phenylalanyl-prolyl) shows distinct ¹H NMR peaks at δ 3.8–4.2 ppm) .

- Compare with synthetic diastereomers (e.g., cyclo(L-Phe-D-Pro) vs. cyclo(D-Phe-L-Pro)) for stereochemical confirmation .

Advanced Research Questions

Q. What experimental strategies address contradictions in bioactivity data for cyclo(phenylalanyl-prolyl)⁴ isomers?

Conflicting bioactivity results may arise from:

- Stereochemical variability : Test all four diastereomers (e.g., cyclo(L-Phe-L-Pro), cyclo(D-Phe-D-Pro)) in antifungal assays, as B. dendrobatidis-derived isolates showed conformation-dependent activity (Log₂ fold change = 2.97, P < 0.000926) .

- Sample purity : Use preparative HPLC to isolate >95% pure fractions (≥95% by HPLC) and validate with orthogonal methods (e.g., circular dichroism) .

Q. How can fermentation conditions be optimized to enhance cyclo(phenylalanyl-prolyl)⁴ yield in Streptomyces spp.?

Apply response surface methodology (RSM) with Design Expert software to model carbon/nitrogen interactions. Key parameters include:

- Liquid glucose (19.78 g/L) and monosodium glutamate (MSG) (16.05 g/L) for maximal antifungal activity (23.76 mm inhibition zone) .

- Avoid excessive carbon/nitrogen ratios, which reduce metabolite production .

Q. What statistical approaches are critical for analyzing cyclo(phenylalanyl-prolyl)⁴ quantification data?

- Use LC-Quan 2.7 or similar software for peak integration, ensuring baseline correction and noise filtering.

- For low-abundance samples, apply log2 fold change analysis with stringent P-value thresholds (P < 0.001) to confirm significance .

- Report % coefficient of variation (%CV) for technical replicates to assess precision .

Q. How can researchers design experiments to elucidate the mechanism of action of cyclo(phenylalanyl-prolyl)⁴ against fungal pathogens?

- Transcriptomics : Compare gene expression profiles in Ganoderma boninensis treated vs. untreated with cyclo(phenylalanyl-prolyl)⁴, focusing on chitin synthase pathways .

- Metabolite profiling : Track changes in fungal S-adenosylmethionine (SAM) levels, a target disrupted by related cyclic dipeptides .

Methodological and Ethical Considerations

Q. What are best practices for ensuring reproducibility in cyclo(phenylalanyl-prolyl)⁴ studies?

- Data transparency : Publish raw HPLC/HRMS datasets in supplementary materials, including retention times and collision energy parameters .

- Ethical compliance : Obtain institutional review board (IRB) approval for studies involving animal models (e.g., Galleria mellonella) and declare conflicts of interest .

Q. How should researchers handle discrepancies in structural assignments of cyclo(phenylalanyl-prolyl)⁴?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.